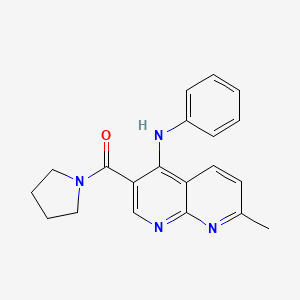

7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

7-Methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 7, a phenylamine group at position 4, and a pyrrolidine-1-carbonyl moiety at position 2. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in kinase or enzyme inhibition . The 1,8-naphthyridine scaffold is known for its versatility in drug discovery due to its ability to engage in hydrogen bonding and π-π interactions, which are critical for target binding .

Properties

IUPAC Name |

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-14-9-10-16-18(23-15-7-3-2-4-8-15)17(13-21-19(16)22-14)20(25)24-11-5-6-12-24/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZQQBVRNVGCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine” typically involves multi-step organic reactions. A common approach might include:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the pyrrolidine moiety: This step might involve the use of pyrrolidine derivatives under specific conditions.

N-phenylation and methylation: These steps can be carried out using reagents like phenyl halides and methylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.

Reduction: Reduction reactions could be used to modify specific functional groups.

Substitution: Various substitution reactions can be employed to introduce different substituents on the naphthyridine core.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it might exhibit activity against certain pathogens or be used in the study of biochemical pathways.

Medicine

In medicine, derivatives of naphthyridines are often explored for their potential as therapeutic agents, including antibacterial, antiviral, and anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of “7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine” would depend on its specific biological target. Generally, compounds in this class might interact with enzymes, receptors, or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,8-Naphthyridin-4-Amine Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds with trifluoromethyl (CF3) groups (e.g., 3e, 3f, 3g) exhibit higher melting points (139–221°C), suggesting enhanced crystallinity due to dipole-dipole interactions . The target compound lacks CF3 groups, which may reduce its melting point compared to these analogs.

- Halogen Substitution: L968-0094, a close analog of the target compound, incorporates 4-chloro-2-fluorophenyl at position 3. Halogens often improve lipophilicity and membrane permeability, which could enhance bioavailability compared to the target’s unsubstituted phenyl group .

- Pyrrolidine-Carbonyl vs. Alkoxy/Pyrazole Groups: The target compound’s pyrrolidine-carbonyl group at position 3 may facilitate hydrogen bonding with biological targets, whereas compound 8 () uses a bulky pyridinyl cyclopropane methoxy group, likely influencing selectivity for PDE10A inhibition in schizophrenia research .

Biological Activity

The compound 7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is part of a class of naphthyridine derivatives that have garnered attention due to their potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that naphthyridine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Many naphthyridine compounds have shown promising results in inhibiting cancer cell proliferation.

- Pro-apoptotic Effects : These compounds often induce apoptosis in cancer cells, making them potential candidates for therapeutic development.

Anticancer Activity

Recent studies have explored the efficacy of various naphthyridine derivatives against different cancer cell lines. For instance:

- Cell Lines Tested : Commonly used cell lines include HeLa (cervical cancer) and MCF-7 (breast cancer).

- Methods Used : The MTT assay is frequently employed to evaluate cell viability, while flow cytometry assesses apoptosis and cell cycle arrest.

Case Study Findings

A study investigating pyrazolo-naphthyridine derivatives reported significant anticancer activity with IC50 values ranging from 1.47 to 35.3 µM against MCF-7 cells . Specifically:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5j | HeLa | 6.4 ± 0.45 | Apoptosis induction via caspase activation |

| 5k | MCF-7 | 2.03 ± 0.23 | Mitochondrial membrane potential disruption |

These results indicate that compounds similar to This compound may also possess significant anticancer properties.

The mechanisms through which naphthyridine derivatives exert their effects include:

- Induction of Apoptosis : Activation of caspases and disruption of mitochondrial membrane potential are common pathways.

- Cell Cycle Arrest : Many studies have shown that these compounds can halt the cell cycle at specific phases, thereby preventing further proliferation.

Detailed Mechanistic Insights

In a study focusing on the apoptotic effects of naphthyridine derivatives, the following observations were made:

- Caspase Activation : Increased levels of activated caspases were noted in treated cells.

- Mitochondrial Dysfunction : A decrease in mitochondrial membrane potential was observed, indicating a shift towards apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.